molecular formula C15H19ClO B1400525 (2-(4-Chlorophenyl)-4,4-dimethylcyclohex-1-enyl)methanol CAS No. 1228780-51-5

(2-(4-Chlorophenyl)-4,4-dimethylcyclohex-1-enyl)methanol

Cat. No.: B1400525
CAS No.: 1228780-51-5
M. Wt: 250.76 g/mol
InChI Key: ZTRTWRMYWVEPEP-UHFFFAOYSA-N
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Description

(2-(4-Chlorophenyl)-4,4-dimethylcyclohex-1-enyl)methanol is an organic compound with a complex structure that includes a chlorinated phenyl group, a dimethyl-substituted cyclohexene ring, and a methanol group

Scientific Research Applications

(2-(4-Chlorophenyl)-4,4-dimethylcyclohex-1-enyl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

The safety and hazards associated with a compound depend on its reactivity and toxicity. Handling guidelines for similar compounds suggest avoiding inhalation and contact with skin or eyes .

Biochemical Analysis

Biochemical Properties

(2-(4-Chlorophenyl)-4,4-dimethylcyclohex-1-enyl)methanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. The compound’s interaction with proteins can lead to changes in protein conformation and function, which may influence cellular activities .

Cellular Effects

The effects of this compound on cells are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes, leading to changes in cellular functions such as proliferation, differentiation, and apoptosis. Additionally, it can modulate cell signaling pathways, impacting processes like cell growth and survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects cellular functions. The compound’s ability to interact with enzymes and proteins at the molecular level is crucial for its biochemical activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can degrade over time, leading to a decrease in its biochemical activity. Additionally, long-term exposure to the compound can result in changes in cellular functions, which may be observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects on cellular functions, while higher doses can lead to significant changes, including toxic or adverse effects. Studies have shown that there are threshold effects, where a certain dosage level must be reached before significant biochemical and cellular changes are observed .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound can interact with transporters and binding proteins that facilitate its movement within the cell. These interactions can influence the compound’s localization and accumulation, affecting its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is important for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect the compound’s biochemical activity and its interactions with other biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(4-Chlorophenyl)-4,4-dimethylcyclohex-1-enyl)methanol typically involves the reaction of 4-chlorobenzaldehyde with 4,4-dimethylcyclohexanone in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, followed by reduction to yield the desired product. Common catalysts used in this synthesis include Lewis acids such as aluminum chloride or boron trifluoride.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for efficient production. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

(2-(4-Chlorophenyl)-4,4-dimethylcyclohex-1-enyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alcohol or alkane.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-enone.

    Reduction: Formation of 2-(4-chlorophenyl)-4,4-dimethylcyclohexanol.

    Substitution: Formation of 2-(4-methoxyphenyl)-4,4-dimethylcyclohex-1-enyl)methanol.

Comparison with Similar Compounds

Similar Compounds

    (2-(4-Chlorophenyl)-4,4-dimethylcyclohexanol): Similar structure but lacks the double bond in the cyclohexene ring.

    (2-(4-Methoxyphenyl)-4,4-dimethylcyclohex-1-enyl)methanol: Similar structure but with a methoxy group instead of a chlorine atom on the phenyl ring.

Uniqueness

(2-(4-Chlorophenyl)-4,4-dimethylcyclohex-1-enyl)methanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

[2-(4-chlorophenyl)-4,4-dimethylcyclohexen-1-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClO/c1-15(2)8-7-12(10-17)14(9-15)11-3-5-13(16)6-4-11/h3-6,17H,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTRTWRMYWVEPEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(=C(C1)C2=CC=C(C=C2)Cl)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-(4-Chlorophenyl)-4,4-dimethylcyclohex-1-enyl)methanol
Reactant of Route 2
(2-(4-Chlorophenyl)-4,4-dimethylcyclohex-1-enyl)methanol
Reactant of Route 3
(2-(4-Chlorophenyl)-4,4-dimethylcyclohex-1-enyl)methanol
Reactant of Route 4
(2-(4-Chlorophenyl)-4,4-dimethylcyclohex-1-enyl)methanol
Reactant of Route 5
(2-(4-Chlorophenyl)-4,4-dimethylcyclohex-1-enyl)methanol
Reactant of Route 6
(2-(4-Chlorophenyl)-4,4-dimethylcyclohex-1-enyl)methanol

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